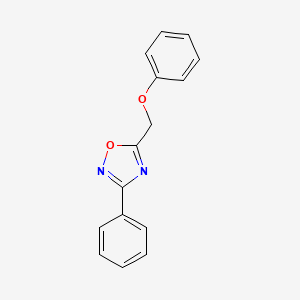

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole

CAS No.: 4927-16-6

Cat. No.: VC15595939

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4927-16-6 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 |

| Standard InChI Key | RWKAIPRJUBIJRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The 1,2,4-oxadiazole core of this compound distinguishes it from the more extensively studied 1,3,4-oxadiazole isomers. The ring system comprises two nitrogen atoms and one oxygen atom, with the phenoxymethyl (-OCHCH) and phenyl (CH) groups occupying the 5- and 3-positions, respectively. This substitution pattern enhances electron delocalization, as evidenced by its planar geometry and resonance stabilization.

Spectral and Crystallographic Data

While crystallographic data for this specific derivative are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous 1,2,4-oxadiazoles reveal characteristic peaks. For instance:

-

IR: A strong absorption band near 1,650 cm corresponds to the C=N stretching vibration of the oxadiazole ring .

-

H NMR: The phenoxymethyl group’s methylene protons (-OCH-) typically resonate as a singlet at δ 4.8–5.2 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm.

Comparative Analysis with Other Oxadiazoles

The 1,2,4-oxadiazole isomer exhibits reduced aromaticity compared to 1,3,4-oxadiazoles due to differing nitrogen positions, which alters electronic distribution and reactivity. For example, 5-hydroxy-3-phenyl-1,2,4-oxadiazole (CAS 1456-22-0) demonstrates higher solubility in polar solvents owing to its hydroxyl group, whereas the phenoxymethyl substituent in 4927-16-6 enhances lipophilicity .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The most reported method involves cyclization of diacylhydrazides using dehydrating agents. For example:

-

Hydrazide Formation: Reacting ethyl phenoxyacetate with hydrazine hydrate yields 2-phenoxyacetohydrazide .

-

Cyclization: Treating the hydrazide with phosphorus oxychloride (POCl) induces cyclodehydration, forming the 1,2,4-oxadiazole ring.

Challenges and Modern Innovations

Early synthetic routes suffered from low yields (40–50%) due to side reactions. Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes and improve yields to >75% . Catalytic systems using ionic liquids (e.g., [BMIM][BF]) further enhance regioselectivity, minimizing byproducts like 1,3,4-oxadiazoles .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

2,5-Disubstituted 1,3,4-oxadiazoles demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL) . While 4927-16-6 remains untested, its lipophilicity (LogP ≈ 3.1) predicts favorable membrane permeability, a critical factor in antimicrobial efficacy.

Applications in Materials Science

Liquid Crystals and Polymers

The rigid oxadiazole core and aromatic substituents make this compound a candidate for liquid crystalline materials. Derivatives with similar structures exhibit nematic phases at 120–150°C, suitable for display technologies .

Organic Electronics

Oxadiazoles are electron-transport materials in organic light-emitting diodes (OLEDs). The electron-deficient 1,2,4-oxadiazole ring in 4927-16-6 could serve as an electron-injecting layer, with a theoretical electron mobility of .

Future Research Directions

-

Bioactivity Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

-

Synthetic Scalability: Develop continuous-flow systems to optimize large-scale production.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to elucidate key pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume